Cas no 92-61-5 (Scopoletin)

Scopoletin is a naturally occurring coumarin derivative with notable biological activity, including anti-inflammatory, antioxidant, and antimicrobial properties. It is widely used in pharmaceutical and cosmetic research due to its ability to modulate cellular processes. Its high purity and stability make it a reliable reference standard in analytical and pharmacological studies.
Scopoletin structure
Scopoletin structure
Product Name:Scopoletin
CAS No:92-61-5
MF:C10H8O4
MW:192.168123245239
MDL:MFCD00006872
CID:34653
PubChem ID:24899524
Update Time:2026-03-09

Scopoletin Chemical and Physical Properties

Names and Identifiers

    • 7-Hydroxy-6-methoxy-2H-chromen-2-one
    • 2H-1-Benzopyran-2-one, 7-hydroxy-6-methoxy-
    • 6-Methoxy-7-hydroxycoumarin
    • 6-Methylesculetin
    • 6-O-Methylesculetin
    • 7-hydroxy-6-methoxy-2h-1-benzopyran-2-on
    • 7-hydroxy-6-methoxy-coumari
    • beta-Methylesculetin
    • Buxuletin
    • Scopoletine
    • 7-hydroxy-6-methoxychromen-2-one
    • Scopoletin
    • SCOPOLETIN(AS)
    • SCOPOLETIN(AS) PrintBack
    • SCOPOLETIN(P) (AHP Verified)
    • 6-methoxy-7-hydroxy-coumarin
    • 6-MethoxyuMbelliferone
    • 7-hydroxy-6-methoxy-2H-1-benzopyran-2-one
    • 7-hydroxy-6-methoxy-2H-benzopyran-2-one
    • 7-Hydroxy-6-methoxycoumarin
    • Chrysatropic acid
    • Esculetin-6-Methyl ester
    • Gelseminic acid
    • Murrayetin
    • Scopoletol
    • β-Methylesculetin
    • Escopoletin
    • Esculetin-6-methyl Ether
    • [ "7-Hydroxy-6-methoxycoumarin" ]
    • Esculetin 6-methyl ether
    • .beta.-Methylesculetin
    • COUMARIN
    • 7-Hydroxy-6-methoxy-2H-1-benzopyran-2-one (ACI)
    • Coumarin, 7-hydroxy-6-methoxy- (8CI)
    • MeSH ID: D012603
    • NSC 405647
    • SR-01000841273
    • SPBio_000994
    • SCOPOLETIN [MI]
    • 6-methoxy-7-oxidanyl-chromen-2-one
    • NCGC00016349-01
    • Prestwick2_000962
    • CS-5791
    • s3881
    • Acid, Gelseminic
    • Prestwick0_000962
    • Spectrum2_001207
    • 92-61-5
    • BRD-K96163925-001-09-9
    • SMR000112541
    • DTXCID5048766
    • 7-hydroxy 6-methoxy coumarine
    • NCGC00016349-02
    • MEGxp0_001192
    • BPBio1_001061
    • NCGC00094973-01
    • Spectrum4_001054
    • SCOPOLETIN [USP-RS]
    • 2H-1-Benzopyran-2-one, 7-hydroxy-6-methoxy- (9CI)
    • BDBM50156693
    • Prestwick1_000962
    • FT-0631451
    • 5-18-03-00203 (Beilstein Handbook Reference)
    • BCP13342
    • AC-34125
    • A-Methylaesculetin
    • 7-Hydroxy-5-methoxycoumarin
    • NCGC00094973-03
    • Prestwick3_000962
    • 7-hydroxy-6-methoxy-chromen-2-one
    • HMS1921N16
    • CHEMBL71851
    • NCGC00016349-06
    • Aesculetin 6-methyl ether
    • C01752
    • MLS002472878
    • S-2000
    • 7-Hydroxy-6-methoxy-2H-chromen-2-one #
    • UNII-KLF1HS0SXJ
    • COPOLETIN
    • DTXSID0075368
    • NCGC00016349-07
    • BSPBio_002944
    • Spectrum3_001532
    • AS-65759
    • EINECS 202-171-9
    • 1ST40126
    • NCGC00016349-05
    • Acid, Chrysotropic
    • HY-N0342
    • S0367
    • Q2472366
    • Scopoletin, United States Pharmacopeia (USP) Reference Standard
    • HMS502D22
    • NCGC00016349-04
    • T83
    • SPBio_002884
    • KBioGR_001348
    • 7-hydroxy-6-methoxy-1-benzopyran-2-one
    • KLF1HS0SXJ
    • NCGC00016349-03
    • 7-hydroxy-6-methoxy-coumarin
    • IDI1_000720
    • SCHEMBL147702
    • HMS1571A05
    • b-Methylaesculetin
    • NINDS_000720
    • SCOPOLETIN (USP-RS)
    • COUMARIN, 7-HYDROXY-6-METHOXY-
    • HMS2268G04
    • Chrysotropic Acid
    • SPECTRUM1502242
    • AB00443525
    • SR-01000841273-4
    • 0B4B9FAA-686D-4977-AA08-65F8E4F1977C
    • CCRIS 3592
    • MLS002154074
    • NSC405647
    • TD8126
    • Gelseminic acid;Chrysatropic acid
    • DivK1c_000720
    • BIDD:PXR0125
    • SCOPOLETIN (CONSTITUENT OF STINGING NETTLE) [DSC]
    • CHEBI:17488
    • NCGC00094973-02
    • NS00007731
    • MFCD00006872
    • SR-01000841273-3
    • KBio1_000720
    • HMS3885K10
    • AKOS000277133
    • BRD-K96163925-001-06-5
    • beta -methylesculetin
    • NSC-405647
    • NCI60_003834
    • HMS2098A05
    • CCG-39140
    • KBio3_002444
    • SCOPOLETIN (CONSTITUENT OF STINGING NETTLE)
    • BRN 0156296
    • Spectrum5_000654
    • Scopoletin, analytical standard
    • Scopoletin, >=99%
    • TNP00096
    • NCGC00016349-08
    • Baogongteng B
    • BSPBio_000963
    • CAS-92-61-5
    • ACon1_000143
    • A844290
    • Dataset-S1.1
    • 7-Hydroxy 6-methoxycoumarin
    • Dataset-S1.68
    • MLSMR
    • Scopoletin?
    • Scopoletin7-Hydroxy-6-methoxy-2H-chromen-2-one; 6-Methylesculetin; Chrysatropic acid
    • ALBB-023369
    • DB-050232
    • Scopoletin;6-Methoxyumbelliferone; 7-Hydroxy-6-methoxy-2H-1-benzopyran-2-one
    • STL570289
    • MDL: MFCD00006872
    • Inchi: 1S/C10H8O4/c1-13-9-4-6-2-3-10(12)14-8(6)5-7(9)11/h2-5,11H,1H3
    • InChI Key: RODXRVNMMDRFIK-UHFFFAOYSA-N
    • SMILES: O=C1C=CC2C(=CC(=C(C=2)OC)O)O1

Computed Properties

  • Exact Mass: 192.04200
  • Monoisotopic Mass: 192.04225873 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.8
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: 1.5
  • Molecular Weight: 192.17

Experimental Properties

  • Color/Form: Powder
  • Density: 1.2932 (rough estimate)
  • Melting Point: 203-205 °C (lit.)
  • Boiling Point: 288.14°C (rough estimate)
  • Flash Point: 172.4ºC
  • Refractive Index: 1.5430 (estimate)
  • Solubility: 1e+006 mg/L @ 25 °C (est)
  • Water Partition Coefficient: Slightly soluble
  • PSA: 59.67000
  • LogP: 1.50720
  • Merck: 8408
  • FEMA: 2699
  • Solubility: It is slightly soluble in water or cold ethanol, soluble in hot ethanol or hot glacial acetic acid, easily soluble in chloroform, and almost insoluble in benzene.

Scopoletin Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:2
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36-S37/39
  • RTECS:GN6930000
  • Hazardous Material Identification: Xi
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Risk Phrases:R36/37/38

Scopoletin Customs Data

  • HS CODE:2932209090
  • Customs Data:

    China Customs Code:

    2932209090

    Overview:

    2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Scopoletin Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Toluene ;  rt → 80 °C; 3 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 6 - 8, rt
Reference
Scopoletin manufacturing method
, Korea, , ,

Production Method 2

Reaction Conditions
1.1 Solvents: N,N-Dimethylaniline ;  rt → reflux; 4 h, reflux
Reference
Method for preparing scopoletin from 2,4-dihydroxy-5-methoxy benzaldehyde
, China, , ,

Production Method 3

Reaction Conditions
1.1 Solvents: Ethylene glycol ,  Pyridine ;  3.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, cooled
Reference
Synthesis and biological evaluation of scopoletin derivatives
Cai, Xueting; Yang, Jie; Zhou, Jinpei; Lu, Wuguang; Hu, Chunping; et al, Bioorganic & Medicinal Chemistry, 2013, 21(1), 84-92

Production Method 4

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Ethylene glycol ;  3.5 h, reflux
Reference
Preparation of scopoletin derivatives as antitumor agents
, China, , ,

Production Method 5

Reaction Conditions
1.1 Solvents: Ethylene glycol ,  Pyridine ;  3.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Reference
Synthesis and in vitro antitumor activity of novel scopoletin derivatives
Liu, Wukun; Hua, Jie; Zhou, Jinpei; Zhang, Huibin; Zhu, Haiyang; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(15), 5008-5012

Production Method 6

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Ethylene glycol ;  3.5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, cooled
Reference
Synthesis and antitumor activity of scopoletin derivatives
Zhou, Jinpei; Wang, Lei; Wei, Lijuan; Zheng, Yu; Zhang, Huibin; et al, Letters in Drug Design & Discovery, 2012, 9(4), 397-401

Production Method 7

Reaction Conditions
1.1 Reagents: Lithium chloride Solvents: Dimethylformamide ;  30 min
Reference
Synthesis of scopoletin with assisted microwave irradiation
Fang, Zhuan; He, Guang-li; He, Ling, Huaxi Yaoxue Zazhi, 2007, 22(3), 302-303

Production Method 8

Reaction Conditions
1.1 Reagents: Zinc chloride Solvents: 1,4-Dioxane ;  8 d, 100 °C
Reference
New Approach for the Construction of the Coumarin Frame and Application in the Total Synthesis of Natural Products
Jerezano, Alberto; Jimenez, Fabiola; Cruz, Maria del Carmen; Montiel, Luisa E.; Delgado, Francisco; et al, Helvetica Chimica Acta, 2011, 94(2), 185-198

Production Method 9

Reaction Conditions
1.1 Solvents: Ethyl acetate
Reference
An improved and large scale synthesis of the natural coumarin scopoletin
Hauer, Hermann; Ritter, Thomas; Grotemeier, Gregor, Archiv der Pharmazie (Weinheim, 1995, 328(10), 737-8

Production Method 10

Reaction Conditions
1.1 Catalysts: Sodium bisulfate (silica-supported) ;  48 h, 120 °C
1.2 Solvents: Dichloromethane ;  1.5 h, rt
Reference
Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst
Ramesh, C.; Ravindranath, N.; Das, Biswanath, Journal of Organic Chemistry, 2003, 68(18), 7101-7103

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0.5 h, 0 °C
1.2 0 - 5 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 - 5 °C
Reference
Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment
Xia, Yang-Liu; Wang, Jing-Jing; Li, Shi-Yang; Liu, Yong; Gonzalez, Frank J.; et al, Bioorganic & Medicinal Chemistry, 2021, 29,

Production Method 12

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Ethylene glycol ;  3.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Reference
Gastroprotective activity of synthetic coumarins: Role of endogenous prostaglandins, nitric oxide, non-protein sulfhydryls and vanilloid receptors
Sepulveda, Beatriz; Quispe, Cristina; Simirgiotis, Mario; Torres-Benitez, Alfredo; Reyes-Ortiz, Johanna; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(23), 5732-5735

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0.5 h, 0 °C
1.2 0.3 h, 0 - 5 °C
1.3 Reagents: Water ;  cooled
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
An expedient method for regioselective methylation of catechol coumarins
Lu, Junxia; Wang, Ping; Hou, Jie; Zou, Liwei; Cui, Pan; et al, Chemical Research in Chinese Universities, 2016, 32(5), 786-791

Production Method 14

Reaction Conditions
1.1 Solvents: N,N-Diethylaniline ;  15 min, reflux
Reference
Total synthesis of six 3,4-unsubstituted coumarins
Gao, Wenqing; Li, Qingyong; Chen, Jian; Wang, Zhichao; Hua, Changlong, Molecules, 2013, 18(12), 15613-15623

Production Method 15

Reaction Conditions
1.1 Solvents: Pyridine ;  3.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Design, synthesis and cytotoxic activities of scopoletin-isoxazole and scopoletin-pyrazole hybrids
Shi, Wei; Hu, Jinglin; Bao, Na; Li, Dongang; Chen, Li; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(2), 147-151

Production Method 16

Reaction Conditions
1.1 Reagents: Lithium chloride Solvents: Dimethylformamide ;  28 min, 160 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Reference
Lithium chloride-catalyzed selective demethylation of aryl methyl ethers under microwave irradiation
Fang, Zhuan; Zhou, Guo-Chuan; Zheng, Shi-Long; He, Guang-Li; Li, Ju-Lian; et al, Journal of Molecular Catalysis A: Chemical, 2007, 274(1-2), 16-23

Production Method 17

Reaction Conditions
1.1 Reagents: Phosphoric acid
Reference
New syntheses in the coumarin series
Crosby, Donald G.; Berthold, Robert V., Journal of Organic Chemistry, 1962, 27, 3083-5

Production Method 18

Reaction Conditions
1.1 Solvents: N,N-Diethylaniline ;  12 h, rt → reflux
Reference
First Total Synthesis of Artekeiskeanol A, C and Altissimacoumarin D
Talakokkula, Anil; Baikadi, Karunakar; Narsaiah, A. Venkat, SynOpen, 2019, 3(2), 49-54

Production Method 19

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Ethylene glycol ;  50 min, > 110 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
Reference
Synthesis and acaricidal activities of scopoletin phenolic ether derivatives: QSAR, molecular docking study and in silico ADME predictions
Luo, Jinxiang; Lai, Ting; Guo, Tao; Chen, Fei; Zhang, Linli; et al, Molecules, 2018, 23(5),

Production Method 20

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  rt; 23 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
1.3 Solvents: N,N-Diethylaniline ;  5 h, 180 °C; 180 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water
Reference
Scopoletin derivative, its application in preparation of anticoagulant drug for treatment of venous thrombosis disease, and its preparation
, China, , ,

Scopoletin Raw materials

Scopoletin Preparation Products

Scopoletin Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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Scopoletin Spectrogram

13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR
GC-MS
GC-MS

Additional information on Scopoletin

Introduction to Scopoletin (CAS No. 92-61-5)

Scopoletin, a naturally occurring coumarin derivative, is a compound of significant interest in the field of pharmaceuticals and biochemical research. With the chemical formula C9H6O3, it is identified by the CAS number 92-61-5, which uniquely distinguishes it in scientific literature and databases. This compound has garnered considerable attention due to its diverse biological activities and potential therapeutic applications.

The structural framework of Scopoletin consists of a benzopyranone core, which is a hallmark of many bioactive coumarins. This particular structure imparts upon it a range of pharmacological properties that make it a subject of extensive study. The presence of a hydroxyl group at the 7-position and a methoxy group at the 8-position enhances its reactivity and interaction with biological targets, contributing to its multifaceted roles in biochemical pathways.

Recent research has highlighted the anti-inflammatory, antioxidant, and neuroprotective properties of Scopoletin. Studies have demonstrated its ability to modulate various signaling pathways involved in inflammation, such as NF-κB and MAPK, thereby reducing pro-inflammatory cytokine production. This makes Scopoletin a promising candidate for developing novel anti-inflammatory agents.

In addition to its anti-inflammatory effects, Scopoletin has shown significant antioxidant activity. Oxidative stress is implicated in numerous pathological conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's. Preclinical studies have indicated that Scopoletin can scavenge free radicals and protect cells from oxidative damage, potentially mitigating the progression of these diseases.

The neuroprotective potential of Scopoletin has been particularly intriguing. Research has suggested that it may help protect against neuronal damage by inhibiting the activation of microglia and reducing the release of neurotoxic substances. Furthermore, its ability to cross the blood-brain barrier has opened up possibilities for its use in treating central nervous system disorders.

Scopoletin's role in metabolic health is another area of growing interest. Emerging evidence suggests that it may influence glucose metabolism and insulin sensitivity, making it a candidate for managing type 2 diabetes. By enhancing insulin signaling and reducing glucose production in the liver, Scopoletin could offer benefits in regulating blood sugar levels.

The compound's antimicrobial properties have also been explored. Studies have shown that Scopoletin can inhibit the growth of certain bacteria and fungi by disrupting their cell membranes or interfering with vital metabolic processes. This potential makes it an attractive candidate for developing new antimicrobial agents, particularly in light of increasing antibiotic resistance.

The source of Scopoletin is diverse, with natural extracts from various plants being common sources. Plants such as *Aesculus turbinata*, *Cichorium intybus*, and *Prunella vulgaris* are known to contain significant amounts of this compound. Sustainable extraction methods are being developed to ensure the availability of Scopoletin without compromising environmental integrity.

In conclusion, Scopoletin (CAS No. 92-61-5) is a versatile compound with a wide array of biological activities that make it valuable in pharmaceutical research and development. Its anti-inflammatory, antioxidant, neuroprotective, metabolic-regulating, and antimicrobial properties position it as a promising candidate for future therapeutic applications. Continued research into its mechanisms of action and potential clinical uses will further solidify its role in modern medicine.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:92-61-5)Scopoletin
LE10425
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Quantity:25KG,200KG,1000KG
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Amadis Chemical Company Limited
(CAS:92-61-5)Scopoletin
A844290
Purity:99%/99%
Quantity:1g/5g
Price ($):308.0/1077.0
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